3-(3-chlorobenzyl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(3-chlorobenzyl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19Cl2N5O2 and its molecular weight is 420.29. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Molecular Docking Studies
A series of compounds, including imidazo[2,1-f]purine-2,4-diones, were synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These compounds exhibited a range of receptor activities, with some showing potential as ligands for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors. Docking studies highlighted the importance of substituents at specific positions for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Pharmacological Evaluations
Further pharmacological in vivo studies on selected derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including potential anxiolytic and antidepressant agents, were conducted. These studies identified compounds with promising anxiolytic and antidepressant activities, suggesting their potential for further investigation as therapeutic agents (Zagórska et al., 2015).
Synthesis and Biological Evaluation
Another study focused on the synthesis and biological evaluation of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Preliminary pharmacological evaluations indicated the effectiveness of selected compounds in animal models, further underlining the therapeutic potential of these derivatives (Zagórska et al., 2016).
Molecular Modifications for Enhanced Activity
Research also delved into structural modifications of the imidazo[2,1-f]purine nucleus to explore the effects on A3 adenosine receptor antagonistic activity. This work aimed at enhancing both the potency and hydrophilicity of the molecules, with in-depth analysis through docking and 3D-QSAR studies to understand the binding disposition of these compounds at the A3 receptor (Baraldi et al., 2008).
Properties
IUPAC Name |
6-(2-chloroethyl)-2-[(3-chlorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-11-12(2)26-15-16(22-18(26)24(11)8-7-20)23(3)19(28)25(17(15)27)10-13-5-4-6-14(21)9-13/h4-6,9H,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLIDFMIUWSGKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.